![molecular formula C14H18N2O2 B14112291 N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves the condensation of 2-oxopyrrolidine with a suitable phenyl derivative under controlled conditions. One common method includes the reaction of 2-oxopyrrolidine with 3-bromophenylbutanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nootropic and neuroprotective agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic agent with a similar pyrrolidinone structure.
Levetiracetam: An antiepileptic drug that shares structural similarities with N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.
Phenylpiracetam: A derivative of piracetam with enhanced neuroprotective properties
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the butanamide moiety. These structural features can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-5-13(17)15-11-6-3-7-12(10-11)16-9-4-8-14(16)18/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
WOGDETCBCILGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



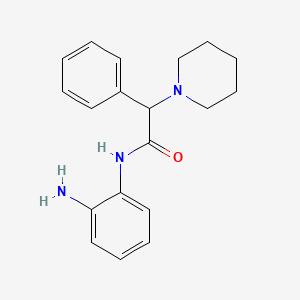
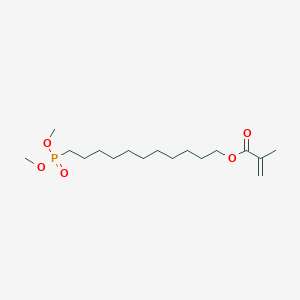
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
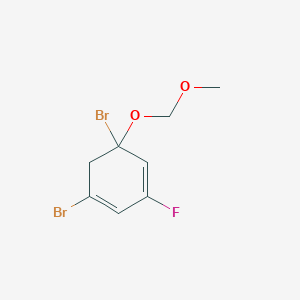
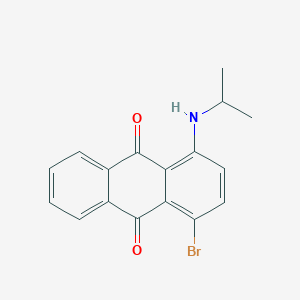
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
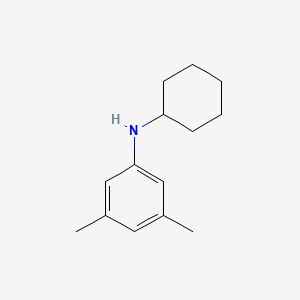
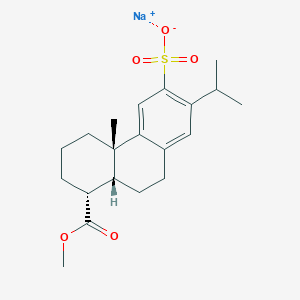
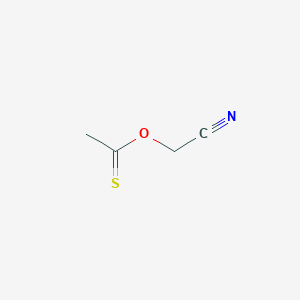
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
